2,4,6-Tri-sec-butylphenol 2,4,6-Tri-sec-butylphenol
Brand Name: Vulcanchem
CAS No.: 5892-47-7
VCID: VC3889359
InChI: InChI=1S/C18H30O/c1-7-12(4)15-10-16(13(5)8-2)18(19)17(11-15)14(6)9-3/h10-14,19H,7-9H2,1-6H3
SMILES: CCC(C)C1=CC(=C(C(=C1)C(C)CC)O)C(C)CC
Molecular Formula: C18H30O
Molecular Weight: 262.4 g/mol

2,4,6-Tri-sec-butylphenol

CAS No.: 5892-47-7

Cat. No.: VC3889359

Molecular Formula: C18H30O

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Tri-sec-butylphenol - 5892-47-7

Specification

CAS No. 5892-47-7
Molecular Formula C18H30O
Molecular Weight 262.4 g/mol
IUPAC Name 2,4,6-tri(butan-2-yl)phenol
Standard InChI InChI=1S/C18H30O/c1-7-12(4)15-10-16(13(5)8-2)18(19)17(11-15)14(6)9-3/h10-14,19H,7-9H2,1-6H3
Standard InChI Key LAVMWOGIDKQCDK-UHFFFAOYSA-N
SMILES CCC(C)C1=CC(=C(C(=C1)C(C)CC)O)C(C)CC
Canonical SMILES CCC(C)C1=CC(=C(C(=C1)C(C)CC)O)C(C)CC

Introduction

Chemical Identification and Basic Properties

2,4,6-Tri-sec-butylphenol is an alkylated phenol derivative with the molecular formula C18H30O\text{C}_{18}\text{H}_{30}\text{O} and a molecular weight of 262.43 g/mol . Its IUPAC name is 2,4,6-tris(butan-2-yl)phenol, reflecting the substitution pattern of sec-butyl groups (-CH2_2CH(CH2_2CH3_3)2_2) at the 2, 4, and 6 positions of the phenolic ring . Key physical properties include:

PropertyValueSource
Density0.912 g/cm³
Boiling Point326.1°C at 760 mmHg
Flash Point146.9°C
Melting Point~35°C
LogP (Partition Coeff.)5.93

The compound’s high hydrophobicity (LogP = 5.93) and low water solubility stem from its bulky alkyl substituents, which hinder hydrogen bonding with water molecules .

Synthesis and Industrial Production

Alkylation of Phenol

The primary synthesis route involves Friedel-Crafts alkylation of phenol with sec-butylating agents. For example, aluminum halides (AlX3_3) catalyze the reaction at elevated temperatures (169.9°C) over 24 hours, yielding 2,4,6-tri-sec-butylphenol with moderate efficiency . Alternative methods employ sulfuric acid or methyl tert-butyl ether as alkylating agents, though these may produce mixed isomers requiring purification .

Byproduct Considerations

Industrial production of mono- or di-alkylated phenols (e.g., 2,4-di-sec-butylphenol) often generates 2,4,6-tri-sec-butylphenol as a byproduct . For instance, incomplete alkylation in the presence of excess isobutylene leads to tertiary substitution patterns, necessitating chromatographic or distillation-based separation .

Molecular Structure and Reactivity

Steric Hindrance Effects

The sec-butyl groups create significant steric hindrance around the phenolic hydroxyl group, reducing its acidity (pKa ~12) compared to unsubstituted phenol (pKa ~10) . This steric shielding also limits oxidative degradation, enhancing the compound’s utility as an antioxidant.

Radical Scavenging Mechanism

As an antioxidant, 2,4,6-tri-sec-butylphenol donates hydrogen atoms to peroxyl radicals (ROO- ), forming stable phenoxy radicals that terminate chain reactions :

ArOH+ROOArO+ROOH[1][6]\text{ArOH} + \text{ROO}- \rightarrow \text{ArO}- + \text{ROOH} \quad \text{[1][6]}

The electron-donating sec-butyl groups stabilize the phenoxy radical through hyperconjugation, prolonging antioxidant activity .

Toxicological and Environmental Profile

Mammalian Toxicity

A 24-month rat study revealed dose-dependent hepatotoxicity at concentrations ≥100 ppm :

Dose (ppm)Observed EffectsSeverity by Sex
30No adverse effects-
100Mild microcytic anemiaFemale > Male
300Elevated serum phospholipids, liver necrosisFemale > Male
1000Severe liver injury, mortalityFemale > Male

Females exhibited greater susceptibility, possibly due to hormonal influences on hepatic metabolism .

Environmental Persistence

Modeling data predict moderate bioaccumulation (BCF = 23,200) and persistence in sediment (half-life >60 days) . While monitoring data are scarce, estimated marine concentrations near production sites reach 13 μg/L in water and 29 mg/kg in sediment, posing risks to aquatic organisms .

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